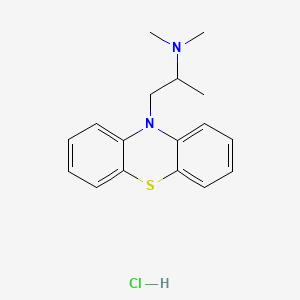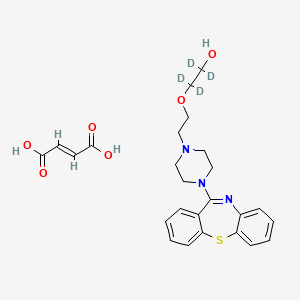
Carbamazepin-10,11-Epoxid-d10
Übersicht
Beschreibung
Carbamazepine-10,11-epoxide-d10 (rings-d10) is a deuterated form of carbamazepine-10,11-epoxide, which is an active metabolite of carbamazepine. . It is primarily used in research and analytical applications due to its stable isotopic labeling, which aids in the study of metabolic pathways and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Carbamazepine-10,11-epoxide-d10 (rings-d10) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in metabolic studies to trace the metabolic pathways of carbamazepine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carbamazepine.
Industry: Applied in quality control processes during the production of carbamazepine and its formulations.
Wirkmechanismus
Target of Action
Carbamazepine 10,11 epoxide-d10, also known as Carbamazepine-10,11-epoxide-d10 (rings-d10), is an active metabolite of the anticonvulsant drug carbamazepine . It primarily targets voltage-dependent sodium channels, limiting sustained high-frequency repetitive firing, which is a significant anticonvulsant action .
Mode of Action
Carbamazepine 10,11 epoxide-d10 interacts with its targets by binding to voltage-dependent sodium channels. This binding inhibits the rapid, repetitive firing of these channels, thereby reducing the propagation of seizure activity in the brain . The compound is also known to have anticonvulsant activity .
Biochemical Pathways
Carbamazepine is metabolized in the liver by oxidation, primarily by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C8, to form Carbamazepine 10,11 epoxide-d10 . This metabolite is further metabolized by hydration before excretion . The 10,11-epoxidation represents a bioactivation pathway of carbamazepine .
Pharmacokinetics
Carbamazepine 10,11 epoxide-d10 is well absorbed with high bioavailability . It is metabolized in the liver, primarily by CYP3A4, to its active form . The metabolite can accumulate to concentrations equivalent to carbamazepine . The elimination half-life of carbamazepine is between 16-24 hours with repeated dosing . The drug is excreted in urine (72%) and feces (28%) .
Result of Action
The primary result of the action of Carbamazepine 10,11 epoxide-d10 is the reduction of seizure activity in patients with epilepsy . It achieves this by inhibiting the rapid, repetitive firing of voltage-dependent sodium channels . This metabolite is pharmacologically active and can contribute to the anticonvulsant efficacy of carbamazepine .
Action Environment
The action of Carbamazepine 10,11 epoxide-d10 can be influenced by various environmental factors. For instance, concurrent use of other anticonvulsants such as valproate can increase the levels of this metabolite . Additionally, genetic factors such as variant genotypes can alter metabolism, potentially leading to resistance to carbamazepine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbamazepine-10,11-epoxide-d10 (rings-d10) involves the deuteration of carbamazepine followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. The epoxidation step is carried out using oxidizing agents such as peracids or peroxides to introduce the epoxide group into the molecule .
Industrial Production Methods: Industrial production of carbamazepine-10,11-epoxide-d10 (rings-d10) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The product is then subjected to rigorous quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Carbamazepine-10,11-epoxide-d10 (rings-d10) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: It can be reduced back to carbamazepine or other reduced forms.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: More oxidized derivatives of carbamazepine.
Reduction: Carbamazepine or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Carbamazepine: The parent compound from which carbamazepine-10,11-epoxide-d10 is derived.
Carbamazepine-10,11-epoxide: The non-deuterated form of the compound.
10,11-Dihydro-10-hydroxycarbamazepine: Another metabolite of carbamazepine with different pharmacological properties.
Uniqueness: Carbamazepine-10,11-epoxide-d10 (rings-d10) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies. The deuterium atoms help in distinguishing the compound from its non-deuterated counterparts in mass spectrometry and other analytical techniques .
Eigenschaften
IUPAC Name |
2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-WJSNEECMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3(C(O3)(C4=C(C(=C(C(=C4N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122113 | |
| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-16-6 | |
| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











